
3-(2,4-Dichlorobenzoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorobenzoyl)thiophene, also known as DCBT, is a heterocyclic organic compound that belongs to the family of thiophenes . It has a molecular formula of C11H6Cl2OS and a molecular weight of 257.14 .
Synthesis Analysis
The synthesis of thiophene derivatives like 3-(2,4-Dichlorobenzoyl)thiophene often involves heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Molecular Structure Analysis
The molecular structure of 3-(2,4-Dichlorobenzoyl)thiophene consists of a thiophene ring attached to a 2,4-dichlorobenzoyl group . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Physical And Chemical Properties Analysis
3-(2,4-Dichlorobenzoyl)thiophene has a predicted boiling point of 375.4±32.0 °C and a predicted density of 1.421±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs, including “3-(2,4-Dichlorobenzoyl)thiophene”, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This makes “3-(2,4-Dichlorobenzoyl)thiophene” a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Agents
Thiophene derivatives, including “3-(2,4-Dichlorobenzoyl)thiophene”, have shown anticancer properties . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “3-(2,4-Dichlorobenzoyl)thiophene” could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This implies that “3-(2,4-Dichlorobenzoyl)thiophene” could potentially be used in the production of OLEDs.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “3-(2,4-Dichlorobenzoyl)thiophene” could be used as a corrosion inhibitor in various industrial applications.
Anti-Atherosclerotic Agents
Thiophene derivatives have shown anti-atherosclerotic properties . For instance, 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents . This indicates that “3-(2,4-Dichlorobenzoyl)thiophene” could potentially be used in the development of new anti-atherosclerotic drugs.
Antimicrobial Properties
Thiophene derivatives have shown antimicrobial properties . This suggests that “3-(2,4-Dichlorobenzoyl)thiophene” could be used in the development of new antimicrobial drugs.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPQMZNFHXITMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641855 |
Source


|
| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzoyl)thiophene | |
CAS RN |
898771-52-3 |
Source


|
| Record name | (2,4-Dichlorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)



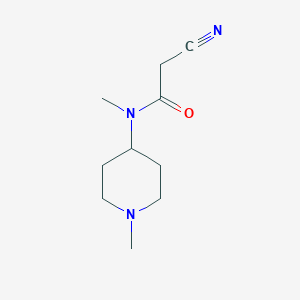
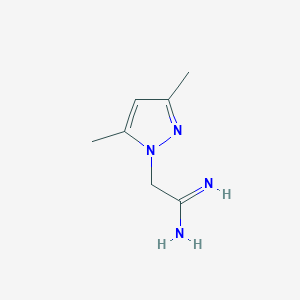

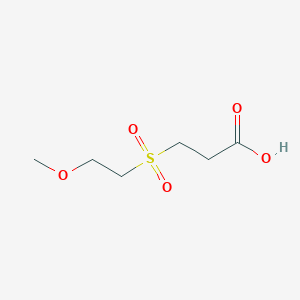
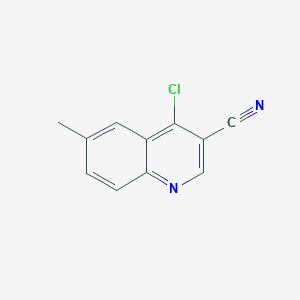
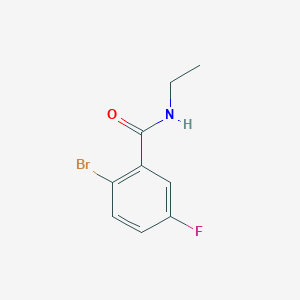
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)

